(S)-Spiro[2.5]octane-1-carboxylic acid
Description
(S)-Spiro[2.5]octane-1-carboxylic acid is a chiral carboxylic acid featuring a spirocyclic framework where two rings (cyclopropane and cyclohexane) share a single atom. Its rigid spiro structure enhances metabolic stability and reduces conformational flexibility, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2S)-spiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)/t7-/m1/s1 |
InChI Key |
MWCFUPYBGQILOY-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCC2(CC1)C[C@@H]2C(=O)O |
Canonical SMILES |
C1CCC2(CC1)CC2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Free Energy Relationships : Substituents on spiro frameworks (e.g., 4-substituted [2.2.2]octane-1-carboxylic acids) show linear correlations between pKa and steric parameters, aiding in predictive modeling of acidity .
- Metabolic Stability : Spiro[2.5]octane derivatives exhibit superior metabolic stability compared to linear analogs, attributed to reduced enzyme accessibility .
Preparation Methods
Base-Mediated Intramolecular Cyclization
Early synthetic routes relied on intramolecular cyclization of cyclopropane-containing precursors. A representative protocol involves treating (1-carboxymethyl-cyclopropyl)-acetic acid derivatives with sodium methanolate in tetrahydrofuran (THF), inducing cyclization to form the spiro[2.5]octane core. For example:
-
Substrate : [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester
-
Conditions : 10 mol% NaOMe, THF, reflux (12–24 hr)
The dione intermediate is subsequently reduced and functionalized to introduce the carboxylic acid group. However, this method lacks stereocontrol, producing racemic mixtures requiring resolution.
Enantioselective Catalytic Approaches
Chiral Amine/Palladium Synergistic Catalysis
A 2025 ACS Journal of Organic Chemistry study demonstrated an enantioselective cascade reaction using a Hayashi–Jørgensen secondary amine and Pd(0) catalyst:
-
Substrates : α,β-unsaturated aldehydes + isoxazolones
-
Conditions :
-
20 mol% (S)-Hayashi–Jørgensen catalyst
-
5 mol% Pd₂(dba)₃
-
Ethyl acetate, 25°C, 24 hr
-
-
Outcomes :
Product dr ee (%) Yield (%) 3a 2:1 88/99 63/30 3r >20:1 94 49
Post-synthetic oxidation of aldehyde-functionalized spirocycles via Pinnick oxidation (NaClO₂, 2-methyl-2-butene) yields enantiomerically pure (S)-carboxylic acids with 84–90% ee.
Asymmetric Claisen Condensation
Patent EP2880008B1 details a Claisen condensation route using chiral auxiliaries:
-
Substrate : [1-(2-oxo-propyl)-cyclopropyl]-acetic acid ester
-
Chiral Base : (R)-BINOL-derived sodium alkoxide
-
Conditions : THF, −20°C, 48 hr
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Industrial-scale production often employs resolution via diastereomeric crystallization:
-
Racemic Acid : Treated with (R)-1-phenylethylamine in ethanol
-
Conditions : 25°C, 12 hr crystallization
-
Outcome : 99.5% de for (S)-enantiomer after two recrystallizations
Analytical Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis of intermediate 3r confirmed (3S,4R) configuration, which correlates with the (S)-carboxylic acid after oxidation.
Comparative Analysis of Methods
| Method | Enantioselectivity (% ee) | Yield (%) | Scalability |
|---|---|---|---|
| Classical Cyclization | 0 (racemic) | 72–85 | Industrial |
| Pd/Amine Catalysis | 84–94 | 45–79 | Lab-scale |
| Asymmetric Claisen | 92 | 78 | Pilot-scale |
| Diastereomeric Resolution | 99.5 | 40–60 | Industrial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-Spiro[2.5]octane-1-carboxylic acid?
- Methodological Answer : The synthesis of spirocyclic compounds often involves cyclopropanation or ring-closing strategies. For example, tert-butoxycarbonyl (Boc)-protected intermediates, such as 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, can be synthesized via [2+1] cycloaddition reactions using diazo compounds or carbene precursors . Chiral resolution techniques, like enzymatic kinetic resolution or chiral chromatography, may be required to isolate the (S)-enantiomer. Key steps include monitoring reaction progress via LC-MS and optimizing solvent systems (e.g., THF or DCM) for cyclopropane ring formation.
Q. What spectroscopic methods are recommended for characterizing (S)-Spiro[2.5]octane-1-carboxylic acid?
- Methodological Answer :
- NMR : H and C NMR can confirm the spirocyclic structure by identifying cyclopropane ring protons (δ ~0.5–1.5 ppm) and carboxylic acid protons (δ ~10–12 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What are the stability considerations for (S)-Spiro[2.5]octane-1-carboxylic acid under storage conditions?
- Methodological Answer : Stability studies should assess temperature, humidity, and light sensitivity. For example, spirocyclic analogs like 2'-Cyclohexyl-1'-oxo-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid remain stable at -20°C in inert atmospheres but may degrade in polar solvents (e.g., DMSO) due to ring strain . Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring is recommended.
Advanced Research Questions
Q. How can enantiomeric purity of (S)-Spiro[2.5]octane-1-carboxylic acid be optimized during asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use chiral auxiliaries like Evans’ oxazolidinones or Jacobsen’s salen ligands to induce stereoselectivity during cyclopropanation.
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane:IPA:TFA (90:10:0.1) ensures ≥99% enantiomeric excess (ee) .
Q. How should researchers address contradictions in reported reactivity data for spirocyclic carboxylic acids?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or stereochemical variations. For example, conflicting stability data for 4-Oxaspiro[2.5]octane derivatives could stem from residual moisture in solvents or trace metal catalysts . To resolve:
Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, argon atmosphere).
Use DFT calculations (Gaussian or ORCA) to model reaction pathways and identify steric/electronic factors influencing reactivity .
Q. What computational approaches predict the pharmacological activity of (S)-Spiro[2.5]octane-1-carboxylic acid in drug discovery?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes requiring rigid carboxylic acid motifs).
- QSAR Modeling : Train models on spirocyclic analogs (e.g., bicyclo[1.1.1]pentane-1-carboxylic acid) to correlate structural descriptors (e.g., LogP, polar surface area) with bioavailability .
- MD Simulations : GROMACS can assess conformational stability in biological membranes .
Q. How to design experiments evaluating the catalytic activity of (S)-Spiro[2.5]octane-1-carboxylic acid in asymmetric synthesis?
- Methodological Answer :
- Substrate Scope : Test reactivity with diverse electrophiles (e.g., alkyl halides, epoxides) under varying conditions (temperature, solvent).
- Mechanistic Probes : Isotopic labeling (C-carboxylic acid) tracks carboxylate participation in transition states.
- Kinetic Studies : Use stopped-flow NMR to measure reaction rates and identify rate-limiting steps .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing pharmacological data involving (S)-Spiro[2.5]octane-1-carboxylic acid derivatives?
- Methodological Answer :
- Dose-Response Curves : Fit data to Hill equations (GraphPad Prism) to calculate IC values.
- Multivariate Analysis : PCA or PLS-DA identifies structural features (e.g., ring strain, substituent electronegativity) driving activity .
- Error Handling : Use Grubbs’ test to exclude outliers in replicate assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
